

In-Depth Technical Guide: Physicochemical Properties of 6-Formyl-2-(methylsulfanyl)nicotinonitrile

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 6-Formyl-2-(methylsulfanyl)nicotinonitrile

Cat. No.: B064683

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Formyl-2-(methylsulfanyl)nicotinonitrile is a substituted pyridine derivative belonging to the nicotinonitrile class of compounds. The nicotinonitrile scaffold is a significant pharmacophore found in numerous biologically active molecules and approved drugs, exhibiting a wide range of activities including antioxidant, anti-inflammatory, antiproliferative, and antibacterial effects.^[1] This technical guide provides a comprehensive overview of the core physicochemical properties of **6-Formyl-2-(methylsulfanyl)nicotinonitrile**, essential for its application in research and drug development.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental for its development as a therapeutic agent. These properties influence its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation and stability. The key physicochemical parameters for **6-Formyl-2-(methylsulfanyl)nicotinonitrile** are summarized in the table below.

Property	Value	Reference
Molecular Formula	<chem>C8H6N2OS</chem>	[2] [3]
Molecular Weight	178.21 g/mol	[3]
CAS Number	175277-27-7	[2] [3]
Melting Point	Not available	
Boiling Point	Not available	
Density	Not available	
LogP (Octanol-Water Partition Coefficient)	Not available	
pKa	Not available	
Solubility	Not available	

Experimental Protocols

Detailed experimental protocols for the determination of the above physicochemical properties are crucial for reproducibility and validation. While specific experimental data for **6-Formyl-2-(methylsulfanyl)nicotinonitrile** is not readily available in the public domain, standard methodologies can be employed.

Determination of Melting Point

The melting point of a solid crystalline substance can be determined using a capillary melting point apparatus. A small, finely powdered sample of the compound is packed into a capillary tube, which is then placed in the heating block of the apparatus. The temperature is gradually increased, and the range at which the substance melts is recorded.

Determination of LogP (Octanol-Water Partition Coefficient)

The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity. The shake-flask method is a common technique for its determination. A solution of the compound is

prepared in a mixture of n-octanol and water. After equilibration, the concentration of the compound in each phase is measured, typically by UV-Vis spectroscopy or HPLC. The LogP is calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

Determination of pKa

The pKa, a measure of the acidity or basicity of a compound, can be determined by potentiometric titration. A solution of the compound is titrated with a standard solution of a strong acid or base. The pH of the solution is monitored throughout the titration, and the pKa is determined from the inflection point of the resulting titration curve.

Determination of Solubility

The solubility of **6-Formyl-2-(methylsulfanyl)nicotinonitrile** in various solvents (e.g., water, ethanol, DMSO) can be determined by the shake-flask method. An excess amount of the solid compound is added to a known volume of the solvent. The mixture is agitated at a constant temperature until equilibrium is reached. The saturated solution is then filtered, and the concentration of the dissolved compound is determined by a suitable analytical method, such as HPLC or UV-Vis spectroscopy.

Synthesis and Characterization

While a detailed, step-by-step synthesis protocol for **6-Formyl-2-(methylsulfanyl)nicotinonitrile** is not publicly available, a potential synthetic route has been referenced in the literature (DOI: 10.1016/j.bmcl.2012.03.067). Accessing this publication would provide the necessary details for its preparation.

The structural confirmation and purity of the synthesized compound would be established using standard analytical techniques:

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^{13}C NMR would confirm the chemical structure by showing the expected chemical shifts and coupling constants for the protons and carbons in the molecule.
- Infrared (IR) Spectroscopy: The IR spectrum would show characteristic absorption bands for the functional groups present, such as the nitrile ($\text{C}\equiv\text{N}$), formyl ($\text{C}=\text{O}$), and methylsulfanyl ($\text{S}-$)

CH₃) groups.

- Mass Spectrometry (MS): Mass spectrometry would determine the molecular weight of the compound and provide information about its fragmentation pattern, further confirming its identity.

Biological Activity and Signaling Pathways

Currently, there is no specific information in the public domain regarding the biological activity or the signaling pathways modulated by **6-Formyl-2-(methylsulfanyl)nicotinonitrile**.

However, the broader class of nicotinonitrile derivatives has been shown to possess a wide range of pharmacological activities.^[1] For instance, some nicotinonitrile derivatives have demonstrated cytotoxic effects against various cancer cell lines, including hepatocellular and cervical carcinomas.^[4] Others have been investigated as telomerase inhibitors.^[5]

Given the presence of the formyl group, it is conceivable that this compound could interact with receptors that recognize formylated peptides, such as the formyl peptide receptors (FPRs), which are involved in inflammatory responses.^[6] However, this is purely speculative and would require experimental validation through biological screening assays.

To elucidate the biological activity of **6-Formyl-2-(methylsulfanyl)nicotinonitrile**, a logical experimental workflow would be as follows:

[Click to download full resolution via product page](#)

Caption: Experimental workflow for the synthesis, biological screening, and mechanism of action studies of **6-Formyl-2-(methylsulfanyl)nicotinonitrile**.

Conclusion

6-Formyl-2-(methylsulfanyl)nicotinonitrile is a nicotinonitrile derivative with potential for further investigation in drug discovery. This guide has summarized its known physicochemical properties and outlined standard experimental protocols for their determination. A significant knowledge gap exists regarding its biological activity and mechanism of action. Future research should focus on its synthesis, purification, and comprehensive biological evaluation to uncover its therapeutic potential. The proposed experimental workflow provides a roadmap for such investigations.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. 6-FORMYL-2-(METHYLSULFANYL)NICOTINONITRILE | 175277-27-7 | lookchem [lookchem.com]
- 3. scbt.com [scbt.com]
- 4. Cytotoxic Effects of Newly Synthesized Heterocyclic Candidates Containing Nicotinonitrile and Pyrazole Moieties on Hepatocellular and Cervical Carcinomas - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of 6-formyl-pyridine-2-carboxylate derivatives and their telomerase inhibitory activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Characterization of the binding site on the formyl peptide receptor using three receptor mutants and analogs of Met-Leu-Phe and Met-Met-Trp-Leu-Leu - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [In-Depth Technical Guide: Physicochemical Properties of 6-Formyl-2-(methylsulfanyl)nicotinonitrile]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b064683#physicochemical-properties-of-6-formyl-2-methylsulfanyl-nicotinonitrile>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com